molecular formula C11H15NO B1419358 N-methyl-(chroman-8-ylmethyl)amine CAS No. 1048970-16-6

N-methyl-(chroman-8-ylmethyl)amine

Cat. No. B1419358
M. Wt: 177.24 g/mol
InChI Key: VVCGFZWBAXPSIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-(chroman-8-ylmethyl)amine involves introducing the methyl group onto the chroman ring. One method utilizes phenyl trimethylammonium iodide (PhMe3NI) as a safe and efficient methylating agent. This approach ensures monoselective N-methylation of amides, indoles, and related compounds, making it suitable for late-stage methylation of bioactive molecules .

Scientific Research Applications

Synthesis and Functionalization

N-methyl-(chroman-8-ylmethyl)amine, a type of N-methyl and N-alkylamine, has significant importance in academic research and industrial production, particularly in life-science molecules. These molecules play crucial roles in regulating various activities. Recent studies have focused on developing convenient and cost-effective methods for the synthesis and functionalization of such amines. For instance, an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts allows the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules (Senthamarai et al., 2018).

Amination of Biomass-Based Alcohols

Amines are key intermediates in the chemical industry with extensive applications in various sectors. The catalytic amination of biomass-based alcohols is a significant process, as it is a common method for the production of low alkyl chain amines such as N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines (Pera‐Titus & Shi, 2014).

Conformational Studies

Conformational studies are essential for understanding the properties and potential applications of compounds like N-methyl-(chroman-8-ylmethyl)amine. The synthesis and configurations of derivatives of this compound, including their free bases and hydrochlorides, have been studied to determine their preferred conformations (Booth, Huckle, & Lockhart, 1973).

Catalytic Methylation with CO2

Innovative methods for the N-methylation of amines using CO2 as a carbon source have been developed. This includes the use of N-heterocyclic carbene copper(I) complexes for efficient methylation of aromatic and aliphatic primary and secondary amines (Santoro et al., 2015).

Eco-Friendly Catalysis

Environmental considerations have led to the development of more sustainable approaches for N-methylation. For example, thiazolium carbene-based catalysts derived from vitamin B1 have been utilized for N-formylation and N-methylation of amines using polymethylhydrosiloxane (PMHS) as a reducing agent, operating under ambient conditions (Das et al., 2016).

properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-8-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2,4-5,12H,3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCGFZWBAXPSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1OCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656444
Record name 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-(chroman-8-ylmethyl)amine

CAS RN

1048970-16-6
Record name 3,4-Dihydro-N-methyl-2H-1-benzopyran-8-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048970-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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